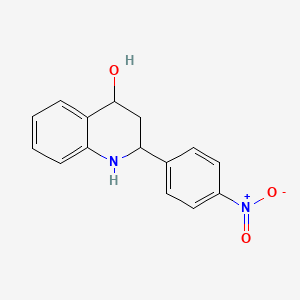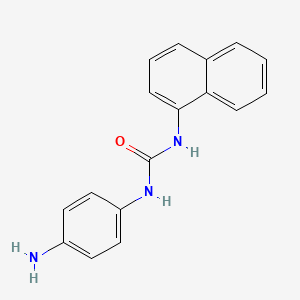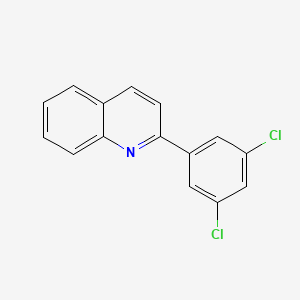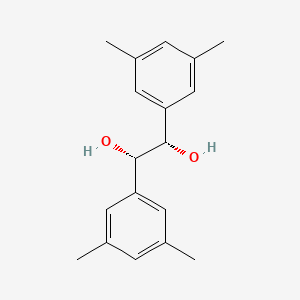
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that features a tetrahydroquinoline core with a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Formed by the reduction of the nitro group.
2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Formed by halogenation of the aromatic ring.
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Formed by methoxylation of the aromatic ring.
Uniqueness
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized functions.
Propiedades
Número CAS |
918165-53-4 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C15H14N2O3/c18-15-9-14(16-13-4-2-1-3-12(13)15)10-5-7-11(8-6-10)17(19)20/h1-8,14-16,18H,9H2 |
Clave InChI |
YEKWLQFQOAQSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2C1O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)





![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)

![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)


